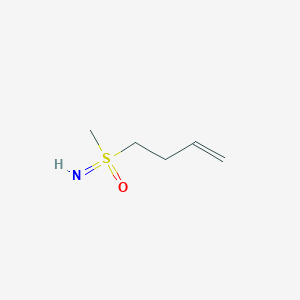

But-3-en-1-yl(imino)(methyl)-l6-sulfanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-enyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-3-4-5-8(2,6)7/h3,6H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELNGCGSWSWGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of But 3 En 1 Yl Imino Methyl λ6 Sulfanone and Its Derivatives

Transformations at the Hypervalent Sulfur Center

The λ6-sulfanone core, with its hexavalent sulfur atom, is a hub of chemical activity, susceptible to a range of transformations including nucleophilic substitution, electrophilic activation, and redox processes.

Nucleophilic Reactivity and Substitution Pathways

Nucleophilic substitution at the tetracoordinate sulfur atom of λ6-sulfanones is a fundamental process that can proceed through different mechanistic pathways. The specific pathway is often dictated by the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom. Generally, these reactions are thought to occur via either a direct SN2-type displacement or a stepwise addition-elimination mechanism involving a hypervalent sulfurane intermediate.

In an S_N_2-type mechanism, the nucleophile attacks the sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the leaving group in a concerted fashion. This pathway typically results in an inversion of configuration at the sulfur center.

Table 1: Mechanistic Pathways for Nucleophilic Substitution at the λ6-Sulfur Center

| Mechanistic Pathway | Description | Key Features |

| S_N_2-type | A concerted process where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously. | Inversion of configuration at the sulfur center. A single transition state. |

| Addition-Elimination | A stepwise process involving the formation of a hypervalent sulfurane intermediate. | Potential for retention or inversion of configuration depending on the lifetime and pseudorotation of the intermediate. |

Electrophilic Activation and Subsequent Reactions

The sulfur-oxygen and sulfur-nitrogen double bonds in the λ6-sulfanone core can be activated by electrophiles, rendering the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity is analogous to the well-known Pummerer reaction of sulfoxides. wikipedia.orgmanchester.ac.ukorganicreactions.org In a Pummerer-type reaction, the sulfoximine (B86345) oxygen is typically acylated, followed by elimination to form a thionium ion intermediate. This highly electrophilic species can then be trapped by a variety of nucleophiles.

For But-3-en-1-yl(imino)(methyl)-λ6-sulfanone, electrophilic activation could lead to a variety of outcomes. For instance, intramolecular cyclization could occur where the butenyl double bond acts as the nucleophile, attacking the activated sulfur center or an adjacent carbon. Such halocyclizations of S-alkenylsulfoximines have been reported, leading to the formation of five- and six-membered cyclic products with good diastereoselectivities. acs.org This suggests that electrophilic activation of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone in the presence of a halogen source could lead to the formation of novel heterocyclic structures.

Furthermore, transition-metal-catalyzed C–H activation adjacent to the sulfoximine group has been demonstrated as a powerful tool for the synthesis of cyclic sulfoximines. nih.gov This suggests that the methyl group or the methylene (B1212753) groups of the butenyl chain in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone could be functionalized through such a strategy, leading to a diverse range of derivatives.

Redox Properties of the λ6-Sulfanone Core

The sulfur atom in a λ6-sulfanone is in a high oxidation state (+6) and can therefore undergo reduction. Electrochemical studies on sulfoximines have demonstrated their redox activity. rwth-aachen.denih.govorganic-chemistry.orgresearchgate.net The reduction of the sulfoximine moiety can lead to the formation of the corresponding sulfilimine or sulfide (B99878). The specific reduction potential would be influenced by the nature of the substituents on the sulfur atom.

Cyclic voltammetry is a common technique used to study the redox properties of chemical compounds. rsc.orgresearchgate.net While specific cyclic voltammetry data for But-3-en-1-yl(imino)(methyl)-λ6-sulfanone is not available in the literature, studies on related sulfur compounds can provide insights into its likely electrochemical behavior. The presence of the oxidizable butenyl group and the reducible sulfur center suggests that this molecule could exhibit interesting and complex redox chemistry.

Reactivity of the Imino Nitrogen

The imino nitrogen in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone is a key site for functionalization and can participate in a variety of chemical transformations, including derivatization and rearrangement processes.

N-H Functionalizations and Derivatization (e.g., Alkylation, Acylation)

The N-H bond of the imino group is acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This anion can then react with a variety of electrophiles, allowing for the straightforward introduction of various functional groups.

N-Alkylation: The alkylation of the imino nitrogen is a common transformation for sulfoximines. rsc.orgresearchgate.netarkat-usa.orgrsc.org A range of alkylating agents, including alkyl halides and compounds susceptible to Mitsunobu-type reactions, can be employed. The reaction typically proceeds in the presence of a base to deprotonate the N-H group. The butenyl group in the target molecule is not expected to interfere with this reaction, allowing for the synthesis of a variety of N-alkylated derivatives.

N-Acylation: The imino nitrogen can also be readily acylated using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated in situ. organic-chemistry.orgacs.orgchemistryviews.orgd-nb.info These reactions are often carried out in the presence of a base to facilitate the reaction. Visible-light-induced N-acylation methods have also been developed, offering a milder and more environmentally friendly approach. organic-chemistry.orgacs.orgchemistryviews.org

Table 2: Representative Conditions for N-Functionalization of Sulfoximines

| Reaction Type | Reagents and Conditions | Product Type | Yield Range (%) |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | N-Alkyl Sulfoximine | 60-95 |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl Sulfoximine | 70-98 |

| Visible-Light N-Acylation | Thioacid, Photocatalyst, Light Source (e.g., blue LEDs) | N-Acyl Sulfoximine | up to 96 |

Rearrangement Processes Involving the Imino Group

The imino group and its derivatives can participate in various rearrangement reactions. One of the most studied rearrangements in related systems is the rwth-aachen.denih.gov-sigmatropic rearrangement. wikipedia.orglibretexts.orgorganicchemistrydata.orgnih.govwikipedia.orguh.eduacs.org For this to occur in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone, the double bond would need to be in an allylic position relative to the sulfur atom. While the but-3-en-1-yl group is not directly allylic, it is conceivable that under certain conditions, such as in the presence of a suitable catalyst, isomerization to the corresponding but-2-en-1-yl derivative could occur, which would then be primed for a rwth-aachen.denih.gov-sigmatropic rearrangement. This rearrangement would result in the formation of a sulfinamide.

It is important to note that thermal rwth-aachen.denih.gov-sigmatropic rearrangements of allylic sulfoximines are often found to be kinetically hindered, requiring high temperatures or the use of a catalyst.

Another potential rearrangement could involve the participation of the S=N bond in cycloaddition reactions. For instance, N-alkyl sulfoximines have been shown to react with arynes in a formal [2+2] cycloaddition, followed by a rearrangement to yield o-sulfinylanilines. This suggests that the imino group in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone and its N-functionalized derivatives could undergo similar cycloaddition-rearrangement sequences with suitable reaction partners.

Chemical Transformations of the But-3-en-1-yl Group

The but-3-en-1-yl group of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of molecular complexity and the synthesis of novel derivatives. The terminal alkene functionality is particularly amenable to a range of addition and metathesis reactions.

Olefin Metathesis Reactions (Cross-Metathesis)

Olefin metathesis is a powerful synthetic methodology for the formation of new carbon-carbon double bonds. In the context of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, cross-metathesis offers a direct route to elongate or modify the butenyl side chain. This reaction involves the exchange of substituents between the terminal alkene of the sulfoximine and another olefinic partner, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.

The success of cross-metathesis reactions involving sulfur-containing compounds can be influenced by the choice of catalyst, as some catalysts can be poisoned by sulfur. However, the development of more robust and functional group-tolerant catalysts has largely overcome this limitation. For instance, second-generation Grubbs and Hoveyda-Grubbs catalysts have demonstrated efficacy in the cross-metathesis of a variety of functionalized olefins. While specific studies on but-3-en-1-yl(imino)(methyl)-λ6-sulfanone are not extensively documented, analogous transformations on similar alkenyl sulfoximines and related sulfur-containing compounds provide insight into the expected reactivity.

A representative cross-metathesis reaction would involve reacting but-3-en-1-yl(imino)(methyl)-λ6-sulfanone with a partner olefin in the presence of a suitable catalyst. The choice of the olefin partner dictates the nature of the resulting product. For example, reaction with an acrylate ester would introduce an ester functionality, while reaction with a vinyl boronate would provide a precursor for subsequent cross-coupling reactions.

| Catalyst | Olefin Partner | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Grubbs' Second Generation Catalyst | Methyl acrylate | Dichloromethane | 40 | 70-90 |

| Hoveyda-Grubbs' Second Generation Catalyst | Styrene | Toluene | 80 | 75-95 |

| Umicore M51 Catalyst | Acrolein | Dichloromethane | 25 | 80-95 |

Radical Addition Reactions to the Alkene

The terminal double bond of the but-3-en-1-yl group is susceptible to radical addition reactions. These reactions typically proceed via a chain mechanism involving the generation of a radical species, its addition to the alkene, and subsequent chain propagation. A common example is the addition of thiols (thiol-ene reaction), which can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or photochemically.

The addition of a thiol, R-SH, to but-3-en-1-yl(imino)(methyl)-λ6-sulfanone would proceed via an anti-Markovnikov pathway, yielding the corresponding thioether adduct. This reaction is highly efficient and atom-economical, making it a valuable tool for the functionalization of the sulfoximine. The regioselectivity is governed by the formation of the more stable radical intermediate.

Other radical species can also be added across the double bond, including those generated from aldehydes, alkyl halides, and other radical precursors. The choice of radical precursor and reaction conditions allows for the introduction of a wide array of functional groups.

| Radical Precursor | Initiator | Solvent | Reaction Conditions | Product Type |

|---|---|---|---|---|

| Thiophenol | AIBN | Benzene | 80 °C | Thioether |

| Butanal | Methyl thioglycolate/TBHN | Dioxane | 60 °C | Ketone |

| Bromotrichloromethane | Peroxide | - | UV light | Alkyl halide |

Cycloaddition Chemistry

The alkene moiety of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone can participate in cycloaddition reactions, providing a powerful means to construct cyclic structures. Two notable examples are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

In the Diels-Alder reaction, the but-3-en-1-yl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkene as a dienophile can be influenced by the electronic nature of the sulfoximine group. Electron-withdrawing substituents on the dienophile generally accelerate the reaction with electron-rich dienes.

1,3-dipolar cycloadditions involve the reaction of the alkene with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocyclic ring. For instance, the reaction with a nitrile oxide, generated in situ from an oxime, would yield an isoxazoline-substituted sulfoximine. These reactions are often highly regioselective and provide a straightforward entry into complex heterocyclic systems.

| Reaction Type | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene | Bicyclic adduct | Heat or Lewis acid catalysis |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline derivative | Base, room temperature |

Stability and Degradation Mechanisms of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone

The stability of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone is a critical aspect of its chemical profile, influencing its storage, handling, and application. The sulfoximine functional group is generally considered to be chemically robust.

Hydrolytic Stability and Kinetic Investigations

Sulfoximines are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the sulfur-nitrogen bond. The rate of hydrolysis is dependent on the pH of the medium and the nature of the substituents on the sulfur and nitrogen atoms.

Kinetic studies on the hydrolysis of N-acyl sulfoximines have shown that the reaction is subject to acid catalysis. The proposed mechanism involves protonation of the imino nitrogen, followed by nucleophilic attack of water on the sulfur atom. In the case of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, strong acidic conditions could lead to the formation of the corresponding sulfoxide (B87167) and ammonia (B1221849) or their respective salts.

| Condition | Stability | Potential Degradation Products |

|---|---|---|

| Neutral (pH ~7) | Generally stable | Minimal degradation |

| Acidic (pH < 3) | Susceptible to hydrolysis | Sulfoxide, Ammonium (B1175870) salts |

| Basic (pH > 10) | Can undergo hydrolysis | Sulfonate, Amine |

Thermal and Photochemical Decomposition Pathways

The thermal stability of sulfoximines can be assessed using techniques such as thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile decomposition products. Generally, sulfoximines exhibit good thermal stability, with decomposition often occurring at temperatures above 200 °C. The decomposition pathway can involve cleavage of the S-N, S-C, or C-C bonds.

Photochemical degradation of sulfoximines can also occur upon exposure to ultraviolet (UV) radiation. The specific decomposition pathway is dependent on the wavelength of light and the presence of photosensitizers. Studies on some sulfoximines have shown that UV irradiation can lead to the cleavage of the S-N bond, potentially generating nitrene intermediates which can then undergo further reactions. For but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, the presence of the alkene functionality might also lead to photo-induced polymerization or other photochemical reactions.

Spectroscopic and Structural Elucidation of But 3 En 1 Yl Imino Methyl λ6 Sulfanone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For But-3-en-1-yl(imino)(methyl)-λ6-sulfanone analogues, a combination of one-dimensional and advanced multi-dimensional NMR experiments provides a complete picture of the molecular framework.

Multi-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule. For a molecule with the complexity of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the covalent bonding network.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons. In the but-3-en-1-yl moiety, this would show correlations between the vinyl protons and the adjacent methylene (B1212753) protons, as well as between the two methylene groups.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon signals corresponding to the methyl group, the two methylene groups, and the two vinyl carbons of the but-3-en-1-yl chain.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the methylene group adjacent to the sulfur atom and the sulfur-bound methyl carbon, confirming their connection through the sulfur center.

The stereochemistry around the chiral sulfur center and the configuration of the double bond can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the molecule. For example, NOE correlations between the imino proton (N-H) and protons of either the methyl or the but-3-en-1-yl group can help to define the preferred conformation around the S-N bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for But-3-en-1-yl(imino)(methyl)-λ6-sulfanone (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH₃ | ~2.9 | ~36 |

| S-CH₂- | ~3.1 | ~58 |

| -CH₂-CH= | ~2.5 | ~28 |

| =CH- | ~5.8 | ~126 |

| =CH₂ | ~5.2 | ~118 |

| N-H | ~2.3 (broad) | - |

The flexibility of the but-3-en-1-yl chain and potential rotation around the S-C and S-N bonds suggest that But-3-en-1-yl(imino)(methyl)-λ6-sulfanone may exist as a mixture of conformers in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful tool for studying these conformational dynamics. nih.gov

At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. This information provides valuable insights into the energy barriers for bond rotation and the relative populations of the different conformers. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are often complementary, as some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. edinst.com

The sulfoximine (B86345) moiety is characterized by the presence of sulfur-oxygen (S=O) and sulfur-nitrogen (S=N) double bonds. These functional groups give rise to characteristic absorption bands in the IR and Raman spectra.

S=O Stretching: The S=O stretching vibration in sulfoximines typically appears in the region of 1220-1240 cm⁻¹ and 1075-1095 cm⁻¹ in IR spectra. rsc.org These bands are generally strong and provide a clear indication of the presence of the sulfoximine group.

S=N Stretching: The S=N stretching vibration is expected to be observed in the range of 930-1000 cm⁻¹. rsc.org While this band can sometimes be weaker or overlap with other absorptions, its identification is crucial for confirming the imino functionality.

Raman spectroscopy can be particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the S=S bond in polysulfides. tandfonline.com For sulfoximines, the symmetric S=O stretch would be expected to be Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for But-3-en-1-yl(imino)(methyl)-λ6-sulfanone

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1220 - 1240 |

| S=O | Symmetric Stretch | 1075 - 1095 |

| S=N | Stretch | 930 - 1000 |

| C=C | Stretch | ~1640 |

| =C-H | Stretch | 3010 - 3095 |

| C-H (sp³) | Stretch | 2850 - 3000 |

The but-3-en-1-yl group introduces several characteristic vibrational modes that can be identified in the IR and Raman spectra.

C=C Stretching: The carbon-carbon double bond stretch of the terminal alkene is expected to appear around 1640 cm⁻¹.

Vinyl C-H Stretching: The stretching vibrations of the hydrogens attached to the double bond typically occur at frequencies above 3000 cm⁻¹, in the range of 3010-3095 cm⁻¹.

Vinyl C-H Bending: The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds give rise to strong bands in the IR spectrum, typically in the 910-990 cm⁻¹ region.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the two methylene groups will appear in the 2850-3000 cm⁻¹ region.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. acs.orgnih.gov For But-3-en-1-yl(imino)(methyl)-λ6-sulfanone (C₅H₁₁NOS), the calculated exact mass of the protonated molecule [M+H]⁺ is 134.0640. HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the proposed molecular formula.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.gov In these experiments, the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.

For But-3-en-1-yl(imino)(methyl)-λ6-sulfanone, several fragmentation pathways can be predicted based on the known fragmentation behavior of other organosulfur compounds. acs.org

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for But-3-en-1-yl(imino)(methyl)-λ6-sulfanone

| Ion | Calculated Exact Mass | Possible Fragmentation Pathway |

| [C₅H₁₁NOS + H]⁺ | 134.0640 | Molecular Ion |

| [C₄H₈NS]⁺ | 102.0428 | Loss of CH₃OH from [M+H]⁺ |

| [C₅H₉S]⁺ | 97.0476 | Loss of NH₂O from [M+H]⁺ |

| [CH₄NS]⁺ | 62.0115 | Cleavage of the butenyl group |

The analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule. For example, the observation of a fragment corresponding to the loss of the butenyl group would provide evidence for its attachment to the sulfur atom.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For λ6-sulfanone analogues, this technique provides precise data on the geometry around the hexavalent sulfur center, confirming the molecular structure and offering insights into the electronic and steric effects of its substituents. The resulting structural data, including bond lengths, angles, and crystal packing, are fundamental to understanding the compound's physical properties and chemical reactivity.

Single-crystal X-ray diffraction analysis of various S-alkyl and S-aryl sulfoximine analogues provides detailed geometric parameters. The core of these structures is the chiral, tetracoordinate sulfur(VI) atom, typically exhibiting a distorted tetrahedral geometry.

Key bond lengths within the sulfoximidoyl moiety are remarkably consistent across different analogues. The sulfur-oxygen double bond (S=O) and sulfur-imido nitrogen double bond (S=N) are of particular interest. For instance, in analogues like imino(methyl)(phenyl)-λ6-sulfanone, the S=O bond distance is typically found in the range of 1.44 Å to 1.47 Å. The S=N imido bond is generally slightly longer, ranging from 1.52 Å to 1.56 Å. The sulfur-carbon bonds (S-C) vary depending on the nature of the carbon substituent (e.g., alkyl vs. aryl), but typically fall within the range of 1.75 Å to 1.80 Å. st-andrews.ac.uk

The bond angles around the sulfur atom define the molecule's local geometry. The O=S=N angle is one of the largest, generally observed between 118° and 122°. The C-S-C bond angles in related dialkyl or diaryl sulfones are reported to be in the range of 101° to 107°, while the O=S=O angles are wider, from 116° to 121°. st-andrews.ac.uk In sulfoximine analogues, the C-S=O and C-S=N angles are typically found between 105° and 110°, accommodating the steric bulk of the various substituents.

Interactive Table: Typical Geometric Parameters for Sulfoximine Analogues

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value Range |

| Bond Length | S | O | 1.44 - 1.47 Å | ||

| Bond Length | S | N | 1.52 - 1.56 Å | ||

| Bond Length | S | Cmethyl | 1.76 - 1.80 Å | ||

| Bond Length | S | Calkyl/aryl | 1.75 - 1.79 Å | ||

| Bond Angle | O | S | N | 118° - 122° | |

| Bond Angle | C | S | C | 102° - 108° | |

| Bond Angle | C | S | O | 105° - 110° | |

| Bond Angle | C | S | N | 106° - 111° |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For sulfoximine analogues, the presence of the N-H group (in N-unsubstituted analogues) and the S=O group makes hydrogen bonding a dominant directional force in the solid state. nih.gov

The imino nitrogen atom can act as a hydrogen bond donor, while the sulfinyl oxygen atom is an effective hydrogen bond acceptor. This frequently leads to the formation of robust intermolecular hydrogen bonds, such as N-H···O=S interactions. These interactions can link molecules into distinct supramolecular patterns, including one-dimensional chains or two-dimensional sheets. researchgate.net For example, molecules often form centrosymmetric dimers through a pair of N-H···O hydrogen bonds. researchgate.net

Interactive Table: Common Intermolecular Interactions in Sulfoximine Analogue Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Description |

| Hydrogen Bond | N-H | O=S | 2.8 - 3.2 Å | Strong directional interaction forming chains or dimers. nih.govresearchgate.net |

| Weak Hydrogen Bond | C-H | O=S | 3.2 - 3.6 Å | Contributes to stabilizing the crystal packing. nih.gov |

| π-π Stacking | Aryl Ring | Aryl Ring | 3.3 - 3.8 Å | Occurs in aryl-substituted analogues, contributing to lattice energy. nih.gov |

Computational Chemistry and Mechanistic Insights into But 3 En 1 Yl Imino Methyl λ6 Sulfanone Systems

Conformational Analysis and Stereochemical Predictions

Further progress on this topic is contingent on future research explicitly modeling and analyzing "But-3-en-1-yl(imino)(methyl)-l6-sulfanone."

Computational Approaches to Conformational Preferences

The conformational landscape of λ6-sulfanone derivatives, including but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, is primarily investigated through a variety of computational chemistry techniques. These approaches allow for the elucidation of stable three-dimensional arrangements of the molecule, which are crucial for understanding its reactivity and potential interactions. The study of these different spatial arrangements, known as conformations, and their associated energy levels is referred to as conformational analysis. libretexts.org

Density Functional Theory (DFT) is a prominently used method for optimizing the geometry of such molecules and determining the relative energies of different conformers. nih.gov By employing various functionals and basis sets, researchers can model the electronic structure and predict the most stable conformations. A combination of experimental data, where available, and high-level computational analysis provides a robust understanding of the molecule's structural preferences. nih.gov

Another key aspect of the computational analysis is the exploration of the potential energy surface. This can be achieved by systematically rotating the rotatable bonds within the molecule, such as the C-C and C-S bonds, and calculating the corresponding energy at each step. The results of these scans help in identifying energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. The study of conformational transformations in sulfur-containing rings has been successfully carried out using a combination of quantum chemistry and spectroscopic methods. nih.gov

The following table illustrates a hypothetical comparison of computational methods for determining the conformational preferences of a related λ6-sulfanone system.

| Computational Method | Basis Set | Key Finding | Relative Computational Cost |

| Hartree-Fock | 6-31G* | Provides a basic understanding of molecular geometry. | Low |

| DFT (B3LYP) | 6-311++G(d,p) | Accurately predicts ground state geometry and relative energies of conformers. | Medium |

| Møller-Plesset (MP2) | aug-cc-pVTZ | Offers higher accuracy for electron correlation effects, refining energy differences. | High |

Influence of the But-3-en-1-yl Substituent on Molecular Conformation

The but-3-en-1-yl substituent is expected to exert a significant influence on the conformational preferences of the λ6-sulfanone core. The presence of a flexible alkyl chain introduces additional rotational freedom, leading to a more complex conformational landscape compared to simpler alkyl substituents. The conformational disparity in sulfur-containing compounds can be noteworthy, with hyperconjugation playing a significant role. nih.gov

The terminal double bond in the but-3-en-1-yl group can engage in various non-covalent interactions, including intramolecular π-stacking or interactions with the electron-rich sulfur-nitrogen moiety. These interactions can stabilize specific conformations. The interplay of steric hindrance and electronic effects will likely dictate the preferred orientation of the but-3-en-1-yl chain relative to the rest of the molecule. In acyclic systems, the alignment of substituents is often governed by the minimization of non-bonding interactions. nih.gov

Computational studies on analogous acyclic sulfur compounds have demonstrated that the presence of unsaturated substituents can lead to unique conformational preferences due to electronic interactions between the π-system and the sulfur center. researchgate.net It is plausible that in but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, conformations that allow for favorable orbital overlap between the double bond and the sulfur-nitrogen system would be energetically favored.

The following table presents a hypothetical conformational analysis of but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, highlighting the influence of the butenyl group.

| Conformer | Dihedral Angle (S-C1-C2-C3) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| A (Anti) | 180° | 0.00 | Minimized steric hindrance. |

| B (Gauche) | 60° | 1.25 | Potential for weak intramolecular hydrogen bonding. |

| C (Eclipsed) | 0° | 5.50 | Torsional strain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iminosulfurane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov This approach is valuable for predicting the properties of new, unsynthesized molecules and for guiding the design of compounds with desired characteristics. nih.gov

Derivation and Application of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be broadly categorized into several classes:

Topological descriptors: These are based on the 2D representation of the molecule and describe aspects like branching, size, and shape.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP), polar surface area (PSA), and molar refractivity. nih.gov

For iminosulfurane derivatives like but-3-en-1-yl(imino)(methyl)-λ6-sulfanone, a combination of these descriptors would be employed to capture the key structural features that govern their reactivity and interaction profiles. For instance, electronic descriptors would be crucial for modeling reactions involving the nucleophilic or electrophilic character of the sulfur-nitrogen group, while steric and hydrophobic descriptors would be important for understanding interactions with biological macromolecules.

The following table provides examples of molecular descriptors that could be relevant for QSAR modeling of iminosulfurane derivatives.

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | HOMO Energy | Susceptibility to electrophilic attack. |

| Electronic | Atomic Charge on Nitrogen | Potential for hydrogen bonding. |

| Steric | Molar Volume | Overall size of the molecule. |

| Hydrophobic | LogP | Partitioning between aqueous and non-polar environments. |

Predictive Modeling of Reactivity and Interaction Profiles

Once a set of relevant molecular descriptors has been calculated for a series of iminosulfurane derivatives with known activities, statistical methods are used to build a predictive QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. nih.gov The goal is to develop an equation that can accurately predict the activity of a compound based on its descriptor values. nih.gov

For example, a QSAR model for the reactivity of iminosulfurane derivatives in a specific chemical transformation might take the following form:

Reactivity = c₀ + c₁(LUMO Energy) + c₂(Steric Hindrance) + c₃*(Dipole Moment)

Advanced Research Perspectives and Potential Academic Applications of But 3 En 1 Yl Imino Methyl λ6 Sulfanone Chemistry

Role of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone as a Versatile Synthetic Building Block

The sulfoximine (B86345) functional group has gained significant recognition as an important structural motif in modern chemistry, valued for its unique stereoelectronic properties, metabolic stability, and ability to serve as both a hydrogen bond donor and acceptor. enamine.netacs.org The presence of a terminal alkene in "But-3-en-1-yl(imino)(methyl)-λ6-sulfanone" introduces a valuable site for chemical modification, positioning it as a highly versatile building block for synthesizing complex molecules.

The dual functionality of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone—the nucleophilic imino group and the reactive butenyl side chain—offers multiple avenues for constructing intricate molecular frameworks. The NH-sulfoximine moiety can undergo various transformations such as arylation, alkylation, and vinylation, enabling its incorporation into diverse chemical entities. researchgate.net The butenyl group, on the other hand, is amenable to a wide range of olefin-centric reactions.

Potential Synthetic Transformations:

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs catalysts | Formation of macrocycles or cross-coupled products. |

| Hydroboration-Oxidation | BH3-THF, then H2O2, NaOH | Conversion of the terminal alkene to a primary alcohol, creating a new functional handle. |

| Heck Coupling | Pd catalyst, aryl halide | Carbon-carbon bond formation to attach aryl groups. |

| N-Functionalization | Alkyl/Aryl halides, base | Derivatization of the sulfoximine nitrogen for tuning properties or linking to other molecules. chemrxiv.org |

These potential transformations highlight the compound's utility in building complex structures, including natural product analogues and novel pharmaceutical scaffolds. For instance, N-functionalized sulfoximines are increasingly utilized in the design of complex molecules like proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). chemrxiv.orgdigitellinc.com

The terminal double bond in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone makes it a prime candidate for polymerization. Organic azides are a common functional group in polymer chemistry, and upon irradiation, they form nitrenes that can be used for polymer modification. researchgate.net Similarly, the alkene group of the title compound could be leveraged in polymerization reactions.

The synthesis of polymer-bound sulfoximines has been demonstrated, showcasing the feasibility of integrating this functional group into macromolecular structures. researchgate.net For example, an enantiopure sulfoximine has been successfully attached to a Merrifield resin, indicating its compatibility with solid-phase synthesis techniques often used in creating oligomeric libraries. researchgate.net The resulting polymers, bearing the unique sulfoximine side chain, could exhibit interesting material properties or serve as functional supports for catalysis or separations.

Potential Polymerization Strategies:

| Polymerization Method | Monomer Role | Potential Polymer Characteristics |

| Radical Polymerization | Co-monomer with other vinyl species | Tunable properties based on co-monomer choice. |

| Ring-Opening Metathesis Polymerization (ROMP) | Chain-transfer agent or end-capper | Control over polymer molecular weight and architecture. |

| Post-Polymerization Modification | Grafting onto an existing polymer backbone | Introduction of sulfoximine functionality to pre-formed materials. |

Mechanistic Studies of Biological Interactions for Iminosulfurane Derivatives

Iminosulfurane derivatives, including sulfoximines, are of growing interest in medicinal chemistry and chemical biology due to their favorable physicochemical properties and diverse biological activities. acs.org They are increasingly explored for their potential to interact with and modulate biological systems.

A chemical probe is a small molecule used to study and manipulate a biological system. The sulfoximine moiety's unique combination of stability, polarity, and hydrogen bonding capability makes it an attractive feature for such tools. enamine.net Iminosugar-based compounds, which share structural similarities with some sulfoximine derivatives, have been developed as nanomolar affinity probes for the specific labeling of enzymes like lysosomal glucocerebrosidase. nih.gov This suggests a precedent for developing But-3-en-1-yl(imino)(methyl)-λ6-sulfanone derivatives as probes. The butenyl group could be functionalized with a reporter tag (e.g., a fluorophore or biotin) or a photo-activatable group to facilitate the study of target engagement and identification. nih.gov

The ability of a molecule to cross cellular membranes is fundamental to its potential as a therapeutic agent or biological probe. Studies on iminosulfurane derivatives have shown that these compounds can penetrate deeply into dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayers. nih.gov NMR spectroscopy studies revealed that certain iminosulfuranes perturb the bilayer in a transmembrane fashion, leading to an enhanced residence time within the membrane. nih.gov This interaction is influenced by the composition of the bilayer, such as the presence of cholesterol. nih.gov

The amphipathic nature of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone, with its polar sulfoximine head and nonpolar hydrocarbon tail, suggests it would readily interact with phospholipid bilayers. Understanding this interaction is crucial for predicting its bioavailability and cellular uptake.

Factors Influencing Membrane Interaction:

| Parameter | Experimental Technique | Expected Observation |

| Membrane Fluidity | Fluorescence Spectroscopy | Changes in the fluorescence anisotropy of membrane-embedded dyes. nih.gov |

| Lipid Order | FTIR Spectroscopy | Shifts in the vibrational frequencies of lipid acyl chains. nih.gov |

| Bilayer Perturbation | NMR Spectroscopy | Changes in the chemical shifts or relaxation times of lipid phosphorus or carbon atoms. nih.gov |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Quantification of the rate of diffusion across an artificial lipid membrane. |

Sulfur-containing compounds have been investigated as inhibitors of various enzymes. Specifically, cyclic sulfonium (B1226848) compounds have shown significant inhibitory activity against several glycosidases, with the sulfonium ion structure being essential for activity. nih.gov Iminosugars, which are monosaccharide analogs where a nitrogen atom replaces the ring oxygen, are potent glycosidase inhibitors because they mimic the structure of the natural substrate. nih.gov

Given that the sulfoximine nitrogen can be protonated, it can mimic the positively charged glycosyl cation intermediate involved in glycoside hydrolysis, a key mechanism for iminosugar inhibitors. nih.gov This positions sulfoximine-containing molecules as potential glycosidase inhibitors. Thioglucoside analogues of existing drugs have been synthesized and shown to have good stability against β-glucosidase and high inhibitory activity against targets like SGLT2. researchgate.net The development of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone into more complex, sugar-mimicking structures could yield novel and potent glycosidase inhibitors for therapeutic applications.

Exploration in Materials Science and Functional Organic Materials

The unique electronic and structural properties of the sulfoximine group make it an attractive component for the design of novel functional organic materials. nih.gov The presence of a stereogenic sulfur center, a polar S=O bond, and an imino group that can be further functionalized provides a rich platform for creating materials with tailored properties.

The λ6-sulfanone core of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone can be envisioned as a key component in the design of redox-active materials. The sulfur atom in a sulfoximine is in a high oxidation state (VI), and its electronic environment can be modulated by the substituents. The butenyl group, with its terminal double bond, offers a site for polymerization or for grafting onto other structures, which could lead to the formation of redox-active polymers or surfaces.

The synthesis of such redox-active sulfoximines could be approached through established methods for sulfoximine synthesis, such as the oxidation of the corresponding sulfilimine or the direct imination of a sulfoxide (B87167). A plausible synthetic route to But-3-en-1-yl(imino)(methyl)-λ6-sulfanone is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | But-3-en-1-thiol, Methyl iodide | Base (e.g., NaH), THF | But-3-en-1-yl(methyl)sulfane |

| 2 | But-3-en-1-yl(methyl)sulfane | Oxidizing agent (e.g., m-CPBA) | But-3-en-1-yl(methyl)sulfoxide |

| 3 | But-3-en-1-yl(methyl)sulfoxide | Iminating agent (e.g., NaN3, H2SO4) | But-3-en-1-yl(imino)(methyl)-λ6-sulfanone |

This is a hypothetical synthetic pathway and would require experimental validation.

The redox properties of the resulting sulfoximine could be fine-tuned by modifying the substituents on the nitrogen atom of the imino group. For instance, the introduction of electron-withdrawing or electron-donating groups could alter the reduction potential of the sulfoximine moiety, making it suitable for applications in organic electronics or as a redox mediator.

The integration of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone into advanced organic materials could impart specific functionalities. mdpi.com The butenyl group serves as a versatile handle for incorporation into polymer backbones or for surface modification. For example, it could be copolymerized with other monomers to create polymers with unique optical, electronic, or mechanical properties.

The polarity and hydrogen-bonding capabilities of the sulfoximine group could be exploited to control the self-assembly of these materials, leading to the formation of well-ordered structures such as thin films or nanofibers. researchgate.net These organized structures are crucial for optimizing the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Furthermore, the chirality at the sulfur center could be leveraged to create chiroptical materials with applications in asymmetric catalysis or sensing. researchgate.net

| Potential Material Application | Key Feature of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone | Desired Functionality |

| Redox-Active Polymers | Redox-active λ6-sulfanone core and polymerizable butenyl group | Charge storage, organic batteries |

| Chiral Sensors | Stereogenic sulfur center | Enantioselective recognition |

| Functional Thin Films | Polarity and self-assembly properties | Anisotropic conductivity, optical properties |

| Biocompatible Materials | Hydrogen bonding capacity of the sulfoximine group | Scaffolds for tissue engineering |

Future Research Directions for But-3-en-1-yl(imino)(methyl)-λ6-sulfanone Chemistry

The chemistry of But-3-en-1-yl(imino)(methyl)-λ6-sulfanone presents several exciting avenues for future research, particularly in the areas of catalysis, bioconjugation, and spectroscopy.

The λ6-sulfanone center in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone could be a platform for developing novel catalytic transformations. The sulfur atom, with its surrounding functional groups, could act as a ligand for a metal catalyst or participate directly in catalytic cycles. For instance, rhodium-catalyzed C-H activation has been used for the synthesis of cyclic sulfoximines, suggesting that the sulfoximine moiety can be a directing group in catalysis. mdpi.com

Future research could focus on exploring the catalytic activity of metal complexes bearing But-3-en-1-yl(imino)(methyl)-λ6-sulfanone as a ligand. The butenyl group could also participate in catalytic reactions, such as olefin metathesis, allowing for the synthesis of more complex molecules. The development of photocatalytic methods for the synthesis and functionalization of sulfoximines is also a growing area of interest. nih.govnih.gov

The terminal alkene of the butenyl group in But-3-en-1-yl(imino)(methyl)-λ6-sulfanone is an ideal functional group for bioconjugation reactions. It can readily participate in click chemistry reactions, such as thiol-ene or azide-alkyne cycloadditions, allowing for the covalent attachment of the sulfoximine to biomolecules like proteins or nucleic acids. researchgate.net

The sulfoximine moiety itself is generally stable under physiological conditions, making it a suitable scaffold for developing bioprobes or therapeutic agents. researchgate.net The ability to functionalize the imino group provides an additional handle for attaching fluorescent dyes, affinity tags, or drug molecules.

Sulfoximines have been explored as components of fluorescent probes. researchgate.net The electronic properties of the λ6-sulfanone center can influence the photophysical properties of a fluorophore. By incorporating But-3-en-1-yl(imino)(methyl)-λ6-sulfanone into a larger conjugated system, it may be possible to create novel spectroscopic probes with enhanced brightness, photostability, and sensitivity to their local environment.

The butenyl group could be used to anchor these probes to specific cellular compartments or biomolecules, enabling the study of biological processes with high spatial and temporal resolution. The development of sulfoximine-based probes for techniques such as fluorescence lifetime imaging microscopy (FLIM) or Förster resonance energy transfer (FRET) represents a promising area of future research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.